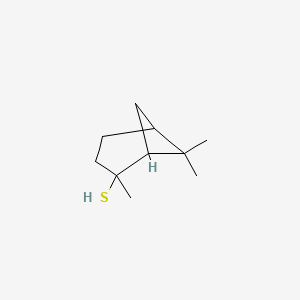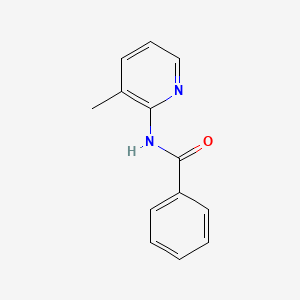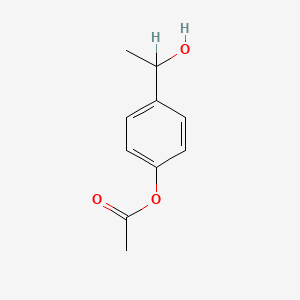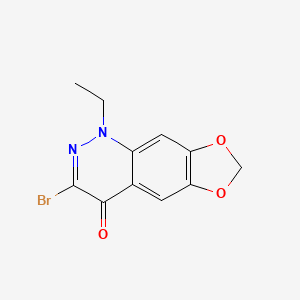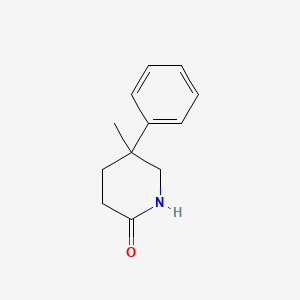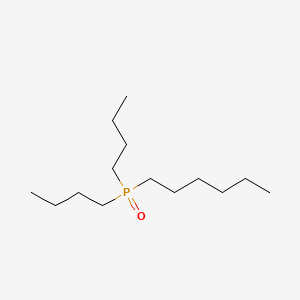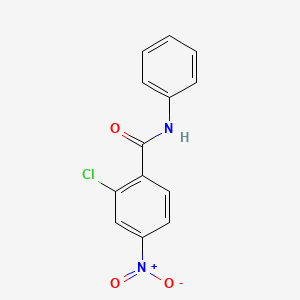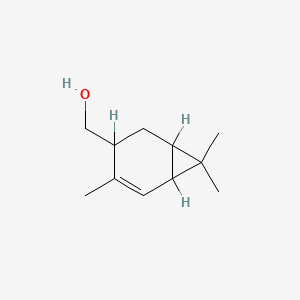
4-hydroxymethyl-2-carene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxymethyl-2-carene, also known by its IUPAC name (4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methanol, is a research compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol. This compound is characterized by its bicyclic structure, which includes a heptene ring fused with a methanol group. It is primarily used in various research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxymethyl-2-carene typically involves the reaction of 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-one with suitable reducing agents. One common method includes the reduction of the ketone group to a hydroxyl group using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis in a laboratory setting can be scaled up using standard organic synthesis techniques, ensuring the purity and yield are maintained.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxymethyl-2-carene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The methanol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
4-hydroxymethyl-2-carene is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and the effects of bicyclic structures on chemical reactivity.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its effects on biological systems and potential as a drug precursor.
Industry: While not widely used industrially, it is valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-hydroxymethyl-2-carene exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing or destabilizing certain molecular conformations, affecting the compound’s overall reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-: Similar in structure but differs in the position of the double bond and functional groups.
Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-: Contains a hydroxyl group but lacks the double bond present in Bicyclo[4.1.0]hept-4-ene-3-methanol.
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: A ketone derivative with a similar bicyclic structure.
Uniqueness
4-hydroxymethyl-2-carene is unique due to its specific combination of a bicyclic structure with a methanol group, which imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
15103-32-9 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methanol |
InChI |
InChI=1S/C11H18O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h4,8-10,12H,5-6H2,1-3H3 |
Clé InChI |
LUYUYAZOPRAIRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(C2(C)C)CC1CO |
SMILES canonique |
CC1=CC2C(C2(C)C)CC1CO |
| 15103-32-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


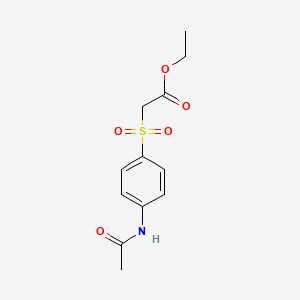
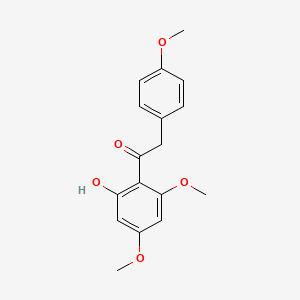
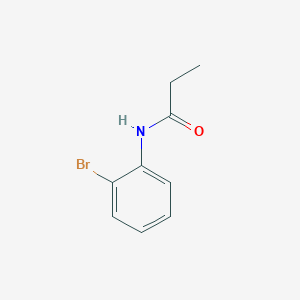
![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)
![Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1614832.png)
